molecular formula C16H19NO2S B3055733 Benzenesulfonamide, 4-methyl-N-[(1S)-1-phenylpropyl]- CAS No. 66558-06-3

Benzenesulfonamide, 4-methyl-N-[(1S)-1-phenylpropyl]-

Cat. No.: B3055733
CAS No.: 66558-06-3
M. Wt: 289.4 g/mol
InChI Key: YDVNLOMPSODEKD-INIZCTEOSA-N
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Description

Benzenesulfonamide, 4-methyl-N-[(1S)-1-phenylpropyl]- is an organic compound with the molecular formula C16H19NO2S It is a derivative of benzenesulfonamide, featuring a 4-methyl group and an N-[(1S)-1-phenylpropyl] substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-methyl-N-[(1S)-1-phenylpropyl]- typically involves the reaction of 4-methylbenzenesulfonyl chloride with (1S)-1-phenylpropylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-[(1S)-1-phenylpropyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 4-methylbenzenesulfonic acid.

    Reduction: Formation of 4-methylbenzenesulfonamide.

    Substitution: Formation of various substituted derivatives, such as 4-methyl-2-nitrobenzenesulfonamide or 4-methyl-2-bromobenzenesulfonamide.

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-[(1S)-1-phenylpropyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-methyl-N-[(1S)-1-phenylpropyl]- often involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt various physiological processes, making it useful in treating conditions like glaucoma or certain cancers.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: The parent compound without the 4-methyl and N-[(1S)-1-phenylpropyl] substituents.

    4-Methylbenzenesulfonamide: Lacks the N-[(1S)-1-phenylpropyl] group.

    N-[(1S)-1-Phenylpropyl]benzenesulfonamide: Lacks the 4-methyl group.

Uniqueness

Benzenesulfonamide, 4-methyl-N-[(1S)-1-phenylpropyl]- is unique due to the combination of its substituents, which can confer specific chemical and biological properties. The presence of the 4-methyl group and the N-[(1S)-1-phenylpropyl] substituent can enhance its binding affinity to certain enzymes or receptors, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-methyl-N-[(1S)-1-phenylpropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-3-16(14-7-5-4-6-8-14)17-20(18,19)15-11-9-13(2)10-12-15/h4-12,16-17H,3H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVNLOMPSODEKD-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461008
Record name Benzenesulfonamide, 4-methyl-N-[(1S)-1-phenylpropyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66558-06-3
Record name Benzenesulfonamide, 4-methyl-N-[(1S)-1-phenylpropyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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